molecular formula C11H14N2O2 B1603031 3-Morpholinobenzamide CAS No. 183557-81-5

3-Morpholinobenzamide

Cat. No.: B1603031
CAS No.: 183557-81-5
M. Wt: 206.24 g/mol
InChI Key: ZWZRCLHHZXHALQ-UHFFFAOYSA-N
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Description

3-Morpholinobenzamide (CAS: 183557-81-5, MFCD24624104) is a benzamide derivative featuring a morpholine substituent at the 3-position of the benzene ring. Its molecular formula is C₁₁H₁₄N₂O₂, with a molecular weight of 206.25 g/mol . This compound is primarily utilized in medicinal chemistry as a precursor or intermediate in synthesizing bioactive molecules, such as EP2 receptor antagonists (e.g., 7s/TG7-256), which exhibit high selectivity for prostaglandin E2 receptor subtype 2 (EP2) . Key analytical data include:

  • 1H NMR (CDCl₃): Peaks at δ 7.50 (d, J = 7 Hz), 7.31 (d, J = 7 Hz), and 3.16 (t, J = 4.8 Hz, morpholine protons) .
  • LCMS: m/z 364 [M+H]⁺ for its derivative 7s .

Properties

IUPAC Name

3-morpholin-4-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-11(14)9-2-1-3-10(8-9)13-4-6-15-7-5-13/h1-3,8H,4-7H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZRCLHHZXHALQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622855
Record name 3-(Morpholin-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183557-81-5
Record name 3-(Morpholin-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholinobenzamide typically involves the reaction of 3-aminobenzoic acid with morpholine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted under reflux conditions in an appropriate solvent like dichloromethane or tetrahydrofuran (THF).

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Morpholinobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the benzamide group, where nucleophiles like amines or thiols replace the existing substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or morpholine derivatives.

Scientific Research Applications

3-Morpholinobenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Morpholinobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In cancer research, it has been shown to interfere with cell signaling pathways, leading to reduced cell proliferation and induced apoptosis.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Morpholinobenzamide with analogous morpholine-containing benzamides and related derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Key Applications
This compound 183557-81-5 C₁₁H₁₄N₂O₂ 206.25 Morpholine (3-position) 95% EP2 antagonist synthesis
4-Morpholinobenzoic Acid 7470-38-4 C₁₁H₁₃NO₃ 207.23 Morpholine (4-position), -COOH 98% Organic synthesis intermediate
2-Morpholinobenzonitrile 204078-32-0 C₁₁H₁₁N₂O 187.22 Morpholine (2-position), -CN 98% Pharmaceutical intermediates
Methyl 5-Amino-2-Morpholinobenzoate 4031-84-9 C₁₂H₁₆N₂O₃ 236.27 Morpholine (2-position), -COOCH₃, -NH₂ N/A Chemical research

Key Observations :

  • Substituent Position: The placement of the morpholine group (2-, 3-, or 4-position) significantly alters electronic properties and steric interactions. For instance, this compound’s 3-substitution may enhance receptor binding compared to 2- or 4-position analogs in EP2 antagonists .
  • Functional Groups: Derivatives like 4-Morpholinobenzoic acid (-COOH) and 2-Morpholinobenzonitrile (-CN) exhibit distinct reactivity. The carboxyl group enables salt formation, while the nitrile group is pivotal in click chemistry .

Biological Activity

3-Morpholinobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores the biological activity of this compound, detailing its mechanisms, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

This compound consists of a morpholine ring attached to a benzamide moiety. The morpholine group is known for its ability to enhance the solubility and bioavailability of compounds, while the benzamide structure is often associated with pharmacological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Morpholine derivatives have been shown to inhibit serine/threonine kinases, which play a crucial role in cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells .
  • Cell Cycle Arrest : Compounds containing the benzamide nucleus can induce cell cycle arrest, which is vital for preventing the proliferation of cancer cells .
  • Antimicrobial Activity : Recent studies have demonstrated that certain morpholino-benzamide derivatives exhibit significant antibacterial activity against pathogens such as Bacillus subtilis and Staphylococcus aureus .

Efficacy Against Cancer Cell Lines

Numerous studies have evaluated the anticancer potential of this compound derivatives against various human cancer cell lines. The following table summarizes key findings:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHCT-116 (colon cancer)<17.18PI3K inhibition and apoptosis
This compoundMCF-7 (breast cancer)<1.68Induction of cell cycle arrest
This compoundU-87 (glioblastoma)<1.68Caspase activation leading to apoptosis
This compoundA549 (lung cancer)<1.68Inhibition of serine/threonine kinases

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study conducted by Wang et al. (2015) synthesized various morpholine-benzamide derivatives and evaluated their activity against multiple human cancer cell lines, including HCT-116, MCF-7, U-87, and A549. Among these compounds, one derivative exhibited an IC50 value of less than 1.68 µM across all tested lines, demonstrating potent anticancer properties comparable to standard treatments like GDC0941 .

Case Study 2: Antimicrobial Efficacy

Research published on novel N-substituted morpholino-benzamide derivatives indicated that specific compounds showed excellent antibacterial activity against Bacillus subtilis and Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy, suggesting that further optimization could lead to more effective therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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